molecular formula C12H14FN3O2 B4245277 N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B4245277
M. Wt: 251.26 g/mol
InChI Key: LCPRDDUHXFAFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide: is a synthetic organic compound that features a fluorophenyl group and a piperazinyl acetamide moiety. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:

    Formation of the Piperazinyl Acetamide Core: This can be achieved by reacting piperazine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazinyl acetamide intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl moiety.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide may have various applications in scientific research, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological effects.

    Industry: Use in the production of pharmaceuticals or as a chemical reagent.

Mechanism of Action

The mechanism of action for N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the piperazinyl acetamide moiety might interact with active sites or binding pockets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide
  • N-(2-bromophenyl)-2-(3-oxo-2-piperazinyl)acetamide
  • N-(2-methylphenyl)-2-(3-oxo-2-piperazinyl)acetamide

Uniqueness

N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens or substituents.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c13-8-3-1-2-4-9(8)16-11(17)7-10-12(18)15-6-5-14-10/h1-4,10,14H,5-7H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPRDDUHXFAFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Reactant of Route 5
N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Reactant of Route 6
N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.